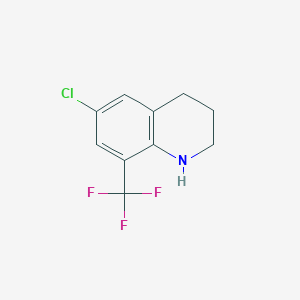![molecular formula C30H26O2 B15249117 2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol CAS No. 65203-00-1](/img/structure/B15249117.png)
2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol is an organic compound with a complex structure. This compound is characterized by its two anthracene units connected through a central carbon atom, with hydroxyl groups attached to the 9,9’ positions and methyl groups at the 2,2’ positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Units: The anthracene units are synthesized through a series of cyclization reactions.
Introduction of Methyl Groups: Methyl groups are introduced at the 2,2’ positions using methylation reactions, often employing reagents like methyl iodide in the presence of a base.
Hydroxylation: Hydroxyl groups are added at the 9,9’ positions through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which 2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9,9-dimethylacridine: Similar in structure but lacks the hydroxyl groups.
2,5-Dimethyltetrahydrofuran: Contains a similar tetrahydrofuran ring but differs in the overall structure and functional groups.
9,10-Dehydroisolongifolene: Another related compound with a different core structure.
Uniqueness
2,2’-Dimethyl-9,9’,10,10’-tetrahydro-[9,9’-bianthracene]-9,9’-diol is unique due to its specific arrangement of anthracene units, hydroxyl groups, and methyl groups
Eigenschaften
CAS-Nummer |
65203-00-1 |
|---|---|
Molekularformel |
C30H26O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
9-(9-hydroxy-2-methyl-10H-anthracen-9-yl)-2-methyl-10H-anthracen-9-ol |
InChI |
InChI=1S/C30H26O2/c1-19-11-13-23-17-21-7-3-5-9-25(21)29(31,27(23)15-19)30(32)26-10-6-4-8-22(26)18-24-14-12-20(2)16-28(24)30/h3-16,31-32H,17-18H2,1-2H3 |
InChI-Schlüssel |
RILNEHVDGMKFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC3=CC=CC=C3C2(C4(C5=CC=CC=C5CC6=C4C=C(C=C6)C)O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


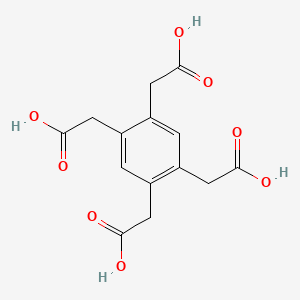

![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)
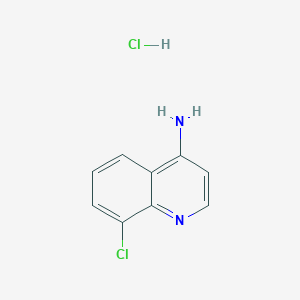
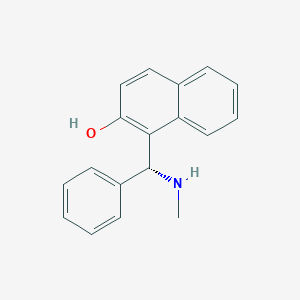
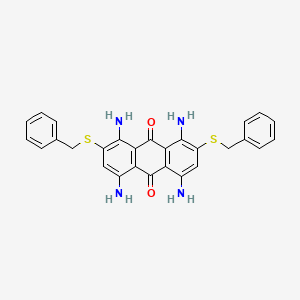
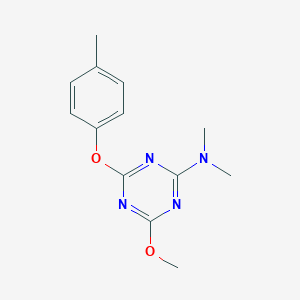
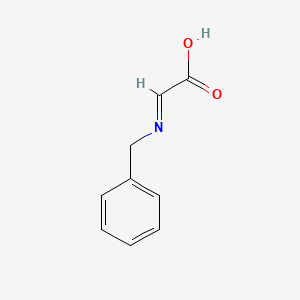
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)

